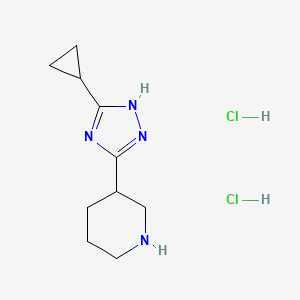

3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a chemical compound that belongs to the class of triazole derivatives. It is characterized by the presence of a cyclopropyl group attached to a triazole ring, which is further connected to a piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, which can be achieved using reagents like diazomethane or cyclopropylcarbinol.

Attachment to Piperidine: The triazole ring is then connected to the piperidine moiety through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole ring, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles, solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation Products: Oxides and hydroxyl derivatives.

Reduction Products: Reduced triazole and piperidine derivatives.

Substitution Products: Substituted triazole and piperidine compounds.

Scientific Research Applications

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent due to the triazole ring’s known biological activity.

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Biological Studies: It is used in studies to understand the interaction of triazole derivatives with biological targets, such as enzymes and receptors.

Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(5-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the presence of the cyclopropyl group, which may enhance its biological activity and specificity compared to other triazole derivatives .

Biological Activity

3-(5-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride (CAS Number: 1332530-88-7) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound by examining various studies and findings.

- Chemical Formula : C₁₀H₁₈Cl₂N₄

- Molecular Weight : 265.18 g/mol

- CAS Number : 1332530-88-7

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, a study demonstrated that similar triazole derivatives showed cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways .

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 6.2 | |

| HCT-116 (Colon Cancer) | 43.4 | |

| T47D (Breast Cancer) | 27.3 |

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. Compounds similar to this compound have shown efficacy against various fungal strains by inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

The biological activity of triazole compounds is often attributed to their ability to interact with specific enzymes or receptors in target cells. For example:

- Inhibition of Enzymes : Triazoles can inhibit enzymes such as cytochrome P450, which plays a role in the metabolism of various substrates.

- Apoptosis Induction : Many triazole derivatives promote apoptosis in cancer cells through mitochondrial pathways .

Case Studies

- Antiproliferative Effects : In a comparative study on the antiproliferative effects of triazole compounds, it was found that those with cyclopropyl substitutions exhibited enhanced activity against breast cancer cells compared to their non-substituted counterparts .

- Structure-Activity Relationship (SAR) : A detailed SAR analysis indicated that the presence of the cyclopropyl group significantly influences the compound's biological activity. Modifications in the piperidine ring also showed varying degrees of cytotoxicity against different cancer cell lines .

Properties

CAS No. |

1332530-88-7 |

|---|---|

Molecular Formula |

C10H17ClN4 |

Molecular Weight |

228.72 g/mol |

IUPAC Name |

3-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7;/h7-8,11H,1-6H2,(H,12,13,14);1H |

InChI Key |

WKQFONRAJLROBS-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl.Cl |

Canonical SMILES |

C1CC(CNC1)C2=NNC(=N2)C3CC3.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.